2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride
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Overview
Description
2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzimidazole core fused with a dioxin ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate diol and aldehyde precursors.
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Final Assembly: The final product is obtained by coupling the intermediate with ethanamine and converting it to the trihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and morpholine moieties.
Reduction: Reduction reactions can target the imine or nitro groups if present in the intermediates.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated intermediates and nucleophiles like morpholine under basic conditions.
Major Products
The major products of these reactions include various substituted benzimidazole derivatives, morpholine-containing compounds, and dioxin-fused heterocycles.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It can be used to study enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Receptor Binding: The compound’s structure allows it to interact with various biological receptors, making it useful in pharmacological research.
Medicine
Drug Development: Its potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in oncology and infectious diseases.
Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind specific biomolecules.
Industry
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one: This compound shares the morpholine and benzimidazole moieties but differs in the overall structure and functional groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another similar compound with a quinazoline core instead of a benzimidazole.
Uniqueness
The uniqueness of 2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride lies in its fused dioxin ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H27Cl3N4O3 |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
2-[3-(2-morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C17H24N4O3.3ClH/c18-2-1-17-19-13-11-15-16(24-10-9-23-15)12-14(13)21(17)4-3-20-5-7-22-8-6-20;;;/h11-12H,1-10,18H2;3*1H |
InChI Key |
XAYPKSGWCSZGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC4=C(C=C3N=C2CCN)OCCO4.Cl.Cl.Cl |
Origin of Product |
United States |
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